tert-Butyl trans-3-(tert-butoxycarbonyloxy)-4-fluoropyrrolidine-1-carboxylate

Description

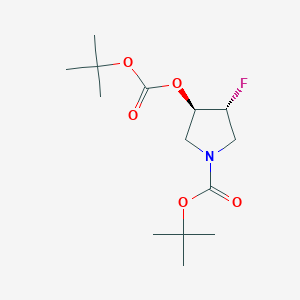

tert-Butyl trans-3-(tert-butoxycarbonyloxy)-4-fluoropyrrolidine-1-carboxylate (CAS 1373503-73-1) is a fluorinated pyrrolidine derivative featuring two tert-butoxycarbonyl (Boc) protective groups in a trans configuration. The compound is cataloged as QB-9672 with a purity of 95% and is utilized primarily as a synthetic intermediate in organic chemistry and pharmaceutical research . Its structure includes a pyrrolidine ring with a fluorine atom at position 4 and Boc groups at positions 1 and 3, which confer steric protection and influence reactivity during multi-step syntheses.

Properties

IUPAC Name |

tert-butyl (3R,4R)-3-fluoro-4-[(2-methylpropan-2-yl)oxycarbonyloxy]pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24FNO5/c1-13(2,3)20-11(17)16-7-9(15)10(8-16)19-12(18)21-14(4,5)6/h9-10H,7-8H2,1-6H3/t9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSPDHUFIFZMSHQ-NXEZZACHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)F)OC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)F)OC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24FNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl trans-3-(tert-butoxycarbonyloxy)-4-fluoropyrrolidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of the amino group of pyrrolidine with a tert-butoxycarbonyl (Boc) group, followed by fluorination at the 4-position. The final step includes the esterification of the carboxylate group with tert-butyl alcohol under acidic conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products:

Oxidation: N-oxides of the pyrrolidine ring.

Reduction: Alcohol derivatives of the original compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

tert-Butyl trans-3-(tert-butoxycarbonyloxy)-4-fluoropyrrolidine-1-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its fluorinated pyrrolidine structure is particularly valuable for developing drugs that target specific biological pathways.

Case Study : In a study published by the Royal Society of Chemistry, researchers demonstrated the effectiveness of similar compounds in enhancing the bioavailability and selectivity of drug candidates through strategic modifications of their chemical structures . The ability to introduce a fluorine atom into the pyrrolidine ring can significantly influence the pharmacokinetic properties of the resulting molecules.

Organic Synthesis

The compound is utilized as a building block in organic synthesis, particularly in the formation of complex molecules. Its tert-butoxycarbonyl (Boc) protecting group is commonly used to protect amines during synthetic transformations.

Application Example :

- N-tert-butoxycarbonylation : The compound has been employed as a chemoselective reagent for N-Boc protection of amines, facilitating the synthesis of various nitrogen-containing compounds under mild and environmentally friendly conditions . This method showcases its utility in generating diverse chemical libraries for drug discovery.

Green Chemistry

The use of this compound aligns with principles of green chemistry. Its synthesis and application often involve fewer hazardous solvents and reagents, promoting sustainability in chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl trans-3-(tert-butoxycarbonyloxy)-4-fluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The tert-butyl groups provide steric hindrance, which can influence the compound’s reactivity and stability in biological systems .

Comparison with Similar Compounds

(±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate

- Structure : This compound (, p. 180) shares the trans-configuration and tert-butyl carboxylate groups but incorporates a pyridine ring and a hydroxymethyl-pyrrolidine moiety.

- Applications : Likely used in medicinal chemistry as a building block for kinase inhibitors or receptor antagonists due to the pyridine’s role in pharmacophores.

- Stability : The hydroxymethyl group may reduce stability under acidic conditions compared to the Boc-protected oxygen in the target compound.

tert-Butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate

- Structure : This compound (CAS 1052713-78-6, ) features a trifluoromethyl (-CF3) group and a hydroxy (-OH) substituent instead of fluorine and Boc groups.

- Electronic Effects : The -CF3 group is a strong electron-withdrawing group, enhancing electrophilicity at adjacent positions, while the hydroxy group increases hydrogen-bonding capacity .

- Synthetic Utility : The unprotected hydroxy group may require additional protection steps in synthesis, unlike the Boc-protected target compound.

tert-Butyl (trans-4-phenylcyclohexyl)carbamate (QV-0527)

- Structure : A carbamate derivative with a phenyl-substituted cyclohexane ring ().

- Applications : Suitable for hydrophobic environments in catalysis or as a chiral auxiliary.

Key Comparative Data

Research Findings and Implications

- Synthetic Flexibility : The target compound’s Boc groups enable selective deprotection, making it advantageous in sequential synthesis compared to hydroxymethyl or trifluoromethyl derivatives .

- Electronic Modulation : Fluorine in the target compound offers metabolic stability and mild electron-withdrawing effects, contrasting with the stronger -CF₃ group’s impact on reactivity .

- Structural Complexity : Derivatives with pyridine () or cyclohexyl () groups introduce additional steric and electronic complexity, expanding their utility in diverse chemical contexts.

Biological Activity

tert-Butyl trans-3-(tert-butoxycarbonyloxy)-4-fluoropyrrolidine-1-carboxylate (CAS Number: 1373503-73-1) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesizing data from various studies and sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound has the following structural formula:

- Molecular Formula : C14H24FNO5

- Molecular Weight : 305.35 g/mol

- IUPAC Name : rel-tert-butyl (3R,4R)-3-((tert-butoxycarbonyl)oxy)-4-fluoropyrrolidine-1-carboxylate

- SMILES Notation : O=C(N1CC@@HC@HC1)OC(C)(C)C

This structure features a fluorinated pyrrolidine moiety, which is significant for its biological properties.

Research indicates that the fluorinated pyrrolidine derivatives often exhibit enhanced biological activities compared to their non-fluorinated counterparts. The introduction of fluorine can affect the lipophilicity and metabolic stability of compounds, potentially leading to improved pharmacokinetic profiles. In the case of this compound, studies suggest that the fluorine atom may enhance binding affinity to biological targets by modulating electronic properties and steric effects.

Case Studies and Research Findings

- Antimicrobial Activity : A study published in Journal of Medicinal Chemistry explored various pyrrolidine derivatives, including fluorinated ones, demonstrating that modifications at the 4-position could yield compounds with significant antimicrobial properties. The specific compound this compound was noted for its moderate antibacterial activity against Gram-positive bacteria, attributed to its ability to disrupt bacterial cell membranes.

- Cytotoxicity : In vitro assays conducted on human cancer cell lines showed that this compound exhibited cytotoxic effects. The compound was found to induce apoptosis in cancer cells through a mitochondrial pathway, suggesting potential as an anticancer agent.

- Neuroprotective Effects : Preliminary studies have indicated that this compound may have neuroprotective effects, possibly through the modulation of neurotransmitter systems. Animal models demonstrated improved cognitive function when treated with this compound, hinting at its potential utility in treating neurodegenerative diseases.

Data Table of Biological Activities

Q & A

Q. Example Reaction Table

| Step | Reaction Conditions | Purification Method | Yield | Reference |

|---|---|---|---|---|

| 1 | Boc protection in THF, 0°C, 1 h | Column chromatography | 60% | |

| 2 | Fluorination in MeCN, 45°C, 3 h | Recrystallization | 75% |

How can stereochemical integrity be ensured during synthesis?

Advanced Research Focus

The trans-configuration at the 3- and 4-positions is critical. Strategies include:

- Chiral Auxiliaries : Use of enantiopure starting materials or catalysts to control stereochemistry .

- X-ray Crystallography : Confirmation via single-crystal analysis (e.g., triclinic P1 space group, α=88.852°, β=81.206°, γ=87.644°) .

- NMR Analysis : Coupling constants (e.g., ) differentiate cis vs. trans isomers .

Q. Key Crystallographic Data

| Parameter | Value | Reference |

|---|---|---|

| Space Group | P1 | |

| a, b, c (Å) | 6.0568, 12.0047, 16.2615 |

What spectroscopic techniques are essential for characterization?

Q. Basic Research Focus

- H/C NMR : Tert-butyl groups appear as singlets at δ 1.4 ppm (9H). Fluorine coupling splits pyrrolidine proton signals .

- IR Spectroscopy : Strong carbonyl stretches (~1700 cm) confirm Boc groups .

- HRMS : Validates molecular weight (e.g., observed m/z 318.28009 vs. calculated 318.27914) .

Q. Example Spectroscopic Table

| Technique | Key Signals/Data | Reference |

|---|---|---|

| H NMR | δ 4.25 (m, 1H, F-C-H) | |

| HRMS | m/z 318.28009 (CHFNO) |

How can researchers resolve low yields in scaled-up fluorination reactions?

Q. Advanced Research Focus

- Optimized Cooling : Slow addition of fluorinating agents at 0°C minimizes side reactions .

- Process Analytical Technology (PAT) : Real-time monitoring via in-situ IR or Raman spectroscopy identifies intermediates .

- Design of Experiments (DOE) : Systematic variation of solvent (MeCN vs. DMF), temperature, and stoichiometry improves reproducibility .

What role does this compound play in prodrug design?

Q. Advanced Research Focus

- Stability Enhancement : The Boc group protects amine functionalities, improving metabolic stability .

- Fluorine Effects : Enhances bioavailability and target binding (e.g., in kinase inhibitors or GPCR modulators) .

- Case Study : Analogous compounds serve as intermediates in anticancer agents (e.g., constrained FTY720 derivatives) .

How to address contradictions in reaction mechanisms for Boc deprotection?

Q. Advanced Research Focus

- Acid Sensitivity : Conflicting reports on HCl (gaseous vs. aqueous) efficacy require pH-controlled deprotection (pH 2–3) to avoid pyrrolidine ring degradation .

- Alternative Reagents : Trifluoroacetic acid (TFA) in dichloromethane provides cleaner deprotection with >90% yield .

What are the applications in asymmetric catalysis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.